molecular formula C10H12N8O3 B1209333 3'-Azido-3'-deoxyadenosine CAS No. 58699-62-0

3'-Azido-3'-deoxyadenosine

Cat. No. B1209333
CAS RN: 58699-62-0
M. Wt: 292.25 g/mol
InChI Key: HTWSTKVLFZRAPM-FWJKGUHCSA-N
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Description

Synthesis Analysis

The synthesis of 3'-Azido-3'-deoxyadenosine and its derivatives involves multiple steps, starting from precursors like deoxyguanosine or adenosine through to azidation and other chemical transformations. Botta et al. (1998) detail the synthesis of both D- and L-enantiomers of 3'-azido- and 3'-amino-3'-deoxyadenosine, emphasizing the introduction of nitrogen functionality and subsequent glycosylation reactions (Botta et al., 1998). Moreover, the practical route to synthesize 3'-amino-3'-deoxyadenosine derivatives, as discussed by Nguyen-Trung et al. (2003), highlights a 3'-oxidation/reduction/substitution methodology, showcasing the complexity and versatility in synthesizing these compounds (Nguyen-Trung et al., 2003).

Molecular Structure Analysis

The molecular structure of 3'-Azido-3'-deoxyadenosine derivatives has been elucidated through various spectroscopic techniques, including NMR and X-ray diffraction. Parthasarathy and Kim (1988) investigated the crystal structure of 3'-azido-3'-deoxy-thymidine, revealing insights into the conformational dynamics and how azido groups influence molecular stacking and hydrogen bonding, which may offer parallels to understanding 3'-Azido-3'-deoxyadenosine structures (Parthasarathy & Kim, 1988).

Chemical Reactions and Properties

Chemical reactions involving 3'-Azido-3'-deoxyadenosine derivatives are diverse, including Staudinger reactions, glycosylation, and azidation. For example, Wada et al. (2001) describe the incorporation of azidodeoxyadenosine into oligodeoxynucleotides, impacting the thermal stability and hybridization properties of DNA duplexes, thereby demonstrating the compound's significant role in nucleic acid chemistry (Wada et al., 2001).

Physical Properties Analysis

The physical properties, such as UV absorption, CD spectrum, and thermal stability, of 3'-Azido-3'-deoxyadenosine and its polymers or derivatives, have been extensively studied. Ikehara et al. (1976) synthesized poly 2'-azido-2'-deoxyadenylic acid and analyzed its UV absorption properties and hypochromicity, contributing to our understanding of the compound's physical behavior in solution (Ikehara et al., 1976).

Chemical Properties Analysis

The chemical properties of 3'-Azido-3'-deoxyadenosine derivatives, including their reactivity, base-pairing selectivity, and interactions with other molecules, have been a subject of research. Sugiyama et al. (2000) explored the base-pairing selectivity and stacking properties of oligonucleotides containing 2-aza-2'-deoxyadenosine, demonstrating the nuanced chemical behavior of these nucleoside analogs in nucleic acid contexts (Sugiyama et al., 2000).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Analogues : 3'-azido-3'-deoxyadenosine derivatives, like aminoacylamino analogues of puromycin, have been synthesized from adenosine, using a specific oxidation/reduction/substitution method (Nguyen-Trung et al., 2003). These compounds hold potential in antibiotic applications.

  • Cofactor Mimics : Compounds like 8-Azido-5'-aziridino-5'-deoxyadenosine, acting as cofactor mimics, have been synthesized from 2',3'-isopropylideneadenosine (Comstock & Rajski, 2004). They are envisioned as tools for probing DNA and protein methylation patterns.

  • Incorporation into Oligodeoxynucleotides : The incorporation of azidodeoxyadenosine into DNA oligomers leads to a significant decrease in the thermal stability of the DNA duplex, affecting hydrogen bond energy and electrostatic repulsion (Wada et al., 2001).

Biological Interactions and Effects

  • Ribosomal A-Site Binders : Aminoacylamido derivatives of deoxyadenosines, which include 3'-(α-L-Aminoacylamido)deoxyadenosines, are known to bind ribosomal A-sites, mimicking the nascent peptide accepting 3'-terminus of aminoacyl transfer RNA (Krishnakumar et al., 2011).

  • Inhibition of DNA Primase : Derivatives like 3'-deoxyadenosine (3'-dATP) have shown strong inhibitory effects on DNA primase in studies involving eukaryotic DNA replication (Izuta et al., 1996).

  • Effects on Nucleic Acid Synthesis : 3'-Amino-3'-deoxyadenosine inhibits nucleic acid labeling in Ehrlich ascites tumor cells and affects RNA formation by incorporating into growing RNA chains (Truman & Klenow, 1968).

Structural and Physical Analysis

  • Crystal Structure Analysis : The crystal structure of 3'-azido-3'-deoxy-thymidine (AZT) reveals conformational similarities to thymidine and provides insights into the inhibition of reverse transcriptase by AZT, potentially due to stereoelectronic properties rather than conformational restrictions (Parthasarathy & Kim, 1988).

Safety And Hazards

When handling 3’-Azido-3’-deoxyadenosine, personal protective equipment/face protection should be worn . It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Dust formation should be avoided and adequate ventilation should be ensured .

Future Directions

The future directions of 3’-Azido-3’-deoxyadenosine research could involve further exploration of its antibacterial activity and its potential as a treatment for various diseases . Its potential for use in the synthesis of nonhydrolyzable initiator tRNA is also a promising area of research .

properties

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-4-azido-5-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N8O3/c11-8-6-9(14-2-13-8)18(3-15-6)10-7(20)5(16-17-12)4(1-19)21-10/h2-5,7,10,19-20H,1H2,(H2,11,13,14)/t4-,5-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWSTKVLFZRAPM-QYYRPYCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N=[N+]=[N-])O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N=[N+]=[N-])O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311797
Record name 3′-Azido-3′-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Azido-3'-deoxyadenosine

CAS RN

58699-62-0
Record name 3′-Azido-3′-deoxyadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58699-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′-Azido-3′-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3'-Azido-3'-deoxyadenosine
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Citations

For This Compound
61
Citations
J Steger, D Graber, H Moroder, AS Geiermann… - Angewandte …, 2010 - infona.pl
Hydrolyse‐resistente 3′‐Aminoacyl‐tRNA‐Konjugate mit einer stabilen Amidverknüpfung statt der natürlichen Esterfunktion sind nützliche Substrate für biochemische …
Number of citations: 45 www.infona.pl
AV Azhayev, J Smrt - Collection of Czechoslovak Chemical …, 1978 - cccc.uochb.cas.cz
… The reaction of compound XVII with per-silylated N6-benzoyladenine in the presence of stannic chloride gave (after the removal of protecting groups) 3'-azido-3'-deoxyadenosine (XIX) …
Number of citations: 14 cccc.uochb.cas.cz
TP Dang, AJ Sobczak, AM Mebel, C Chatgilialoglu… - Tetrahedron, 2012 - Elsevier
… Model substrates to study intramolecular interactions of thiyl radicals and azido groups 25 were prepared from 3′-azido-3′-deoxyadenosine (1) and 3′-azido-3′-deoxythymidine (9, …
Number of citations: 3 www.sciencedirect.com
S Neuner, R Micura - Bioorganic & Medicinal Chemistry, 2014 - Elsevier
… To increase structural diversity, we present the synthesis of a N 6 ,N 6 -dimethylated 3′-azido-3′-deoxyadenosine precursor that can be coupled to any amino acid. Further …
Number of citations: 8 www.sciencedirect.com
AV Azhayev, AA Krayevsky, J Smrt - Collection of Czechoslovak …, 1978 - cccc.uochb.cas.cz
… • For the ribo series, we described recently a suitable synthon, 3'-azido-3'-deoxyadenosine (VII), which can be used for the synthesis of ribooligoJ1ucleotides bearing 3' terminal amino …
Number of citations: 3 cccc.uochb.cas.cz
H Ren, J Tao, H An - Chinese Journal of Organic Chemistry, 2018 - sioc-journal.cn
Two orthorganally protected 3'-azido-3'-deoxy-D/L-ribosides were synthesized and successfully glycosylated with various pyrimidine, pyridine and purine related heterocyclic bases. 3'-…
Number of citations: 2 sioc-journal.cn
T Santner, M Hartl, K Bister, R Micura - Bioconjugate Chemistry, 2014 - ACS Publications
Labeled RNA becomes increasingly important for molecular diagnostics and biophysical studies on RNA with its diverse interaction partners, which range from small metabolites to …
Number of citations: 53 pubs.acs.org
MJ Robins, SD Hawrelak, AE Hernández… - Nucleosides & …, 1992 - Taylor & Francis
… The crude 3'-azido derivative was deprotected (Bu4NF/THF) to give 3'-azido-3'deoxyadenosine (8, 79% from 6). Crystalline 8 was reduced [Bu3SnH/AIBN/DMAC/benzene/A (63%), …
Number of citations: 69 www.tandfonline.com
M Santarem, M Fonvielle, N Sakkas, G Laisné… - Bioorganic & Medicinal …, 2014 - Elsevier
… The 1,2,3-triazole ring is generated by dipolar cycloaddition of alkyne Phe and Leu analogues to 3′-azido-3′-deoxyadenosine via the Cu I -catalysed Huisgen, Meldal, Sharpless 1,3-…
Number of citations: 6 www.sciencedirect.com
BT Kim, SK Kim, SJ Lee, KJ Hwang - Bulletin of the Korean …, 2004 - koreascience.kr
As diverse synthetic precursors of cyclic adenosine diphosphate ribose (cADPR), several adenosine derivatives in which azido or amino group is introduced at 2'-or 3'-position of the …
Number of citations: 12 koreascience.kr

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